N-Isopropyl-5-oxo-2,5-dihydro-1H-imidazole-4-carboxamide
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Overview
Description
N-Isopropyl-5-oxo-2,5-dihydro-1H-imidazole-4-carboxamide: is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of an isopropyl group, a ketone functional group, and a carboxamide group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of N-Isopropyl-5-oxo-2,5-dihydro-1H-imidazole-4-carboxamide typically begins with commercially available starting materials such as glyoxal, ammonia, and isopropylamine.
Reaction Steps:
Industrial Production Methods
In industrial settings, the synthesis of this compound is typically carried out in large-scale reactors with precise control over temperature, pressure, and pH. Continuous flow reactors are often employed to enhance the efficiency and yield of the synthesis process. Catalysts and solvents are carefully chosen to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ketone functional group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of N-Isopropyl-5-hydroxy-2,5-dihydro-1H-imidazole-4-carboxamide.
Substitution: The imidazole ring can participate in substitution reactions, where various substituents can replace the hydrogen atoms on the ring, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles are used in substitution reactions.
Major Products
Oxidation Products: Carboxylic acids, aldehydes, and other oxidized derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Various substituted imidazole derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, N-Isopropyl-5-oxo-2,5-dihydro-1H-imidazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology
The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their efficacy in treating various diseases, including infections and inflammatory conditions.
Industry
Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of N-Isopropyl-5-oxo-2,5-dihydro-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
N-Isopropyl-5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
N-Isopropyl-5-hydroxy-2,5-dihydro-1H-imidazole-4-carboxamide: Similar structure but with a hydroxyl group instead of a ketone group.
N-Isopropyl-5-oxo-2,5-dihydro-1H-imidazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
N-Isopropyl-5-oxo-2,5-dihydro-1H-imidazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H11N3O2 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
5-oxo-N-propan-2-yl-1,2-dihydroimidazole-4-carboxamide |
InChI |
InChI=1S/C7H11N3O2/c1-4(2)10-7(12)5-6(11)9-3-8-5/h4H,3H2,1-2H3,(H,9,11)(H,10,12) |
InChI Key |
AYCMPZXTSAOFCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=NCNC1=O |
Origin of Product |
United States |
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